3-ethyl-1-methyl-3-phenylazetidin-2-one
Description
3-Ethyl-1-methyl-3-phenylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring with substituents at positions 1, 3, and 3. The 1-methyl group, 3-ethyl group, and 3-phenyl moiety distinguish it from related compounds.
Properties
CAS No. |
1886-38-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-ethyl-1-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
MPEXVFWFXHUJME-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Other CAS No. |
1886-38-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-3-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates under basic conditions . Another method involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions. These reactions are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-ethyl-1-methyl-3-phenylazetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-3-phenylazetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site. This binding can block the enzyme’s function, leading to a therapeutic effect. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Azetidin-2-One Derivatives
The following table compares structural features, synthesis methods, and biological activities of 3-ethyl-1-methyl-3-phenylazetidin-2-one with analogous compounds:
Key Observations:
Methylsulfonyl groups (e.g., in 44 and 45) enhance solubility and target engagement via polar interactions .
Synthetic Strategies :
- Oxidation of methylthio to methylsulfonyl (e.g., using mCPBA in DCM) is a common step for improving compound polarity and activity .
- N-Alkylation (e.g., benzyl or aryl halides with K₂CO₃ in acetone) is frequently employed for introducing substituents at position 1 .
Biological Relevance :
- 3,3-Dimethylazetidin-2-ones with aryl or heteroaryl substituents (e.g., 44 , 45 ) exhibit potent inhibitory activity, suggesting that the target compound’s phenyl group may similarly enhance interactions with hydrophobic binding pockets .
Structural and Conformational Analysis
The azetidin-2-one ring’s puckering, as defined by Cremer and Pople coordinates , is influenced by substituents. For example:
- 3,3-Dimethyl groups enforce a planar or slightly puckered conformation, optimizing ring strain for β-lactam stability.
- Bulkier 3-ethyl and 3-phenyl groups may induce greater puckering, altering reactivity or interaction with biological targets.
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